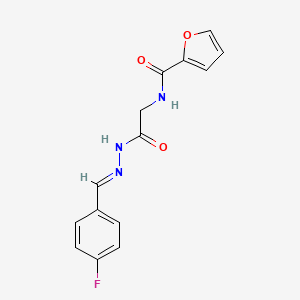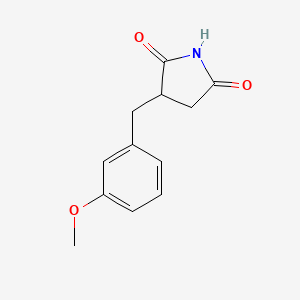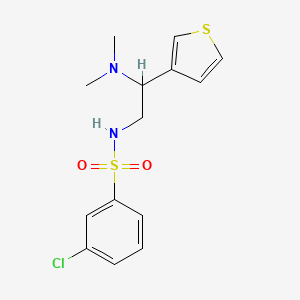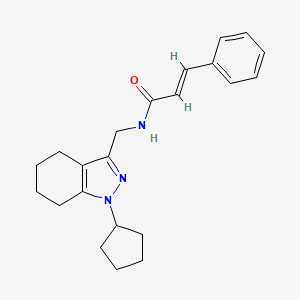
(E)-N-(2-(2-(4-fluorobenzylidene)hydrazinyl)-2-oxoethyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(2-(2-(4-fluorobenzylidene)hydrazinyl)-2-oxoethyl)furan-2-carboxamide, commonly known as FFA4 agonist, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is a potent and selective agonist of free fatty acid receptor 4 (FFA4), which is a G protein-coupled receptor that is primarily expressed in the gastrointestinal tract, adipose tissue, and immune cells.
Aplicaciones Científicas De Investigación
Furan-Carboxamide Derivatives as Antiviral Agents
Furan-carboxamide derivatives, including compounds like (E)-N-(2-(2-(4-fluorobenzylidene)hydrazinyl)-2-oxoethyl)furan-2-carboxamide, have been identified as potent inhibitors of lethal H5N1 influenza A virus. These derivatives have been studied for their antiviral properties, with specific structural modifications enhancing their inhibitory activity against the virus. One such derivative demonstrated significant activity against the H5N1 virus, highlighting the potential of furan-carboxamide derivatives in antiviral drug development (Yu Yongshi et al., 2017).
Fluorescent Chemosensors for Ion Detection
Furan-carboxamide derivatives have also been employed as fluorescent chemosensors. A particular phenoxazine-based fluorescence chemosensor incorporating a furan-2-carboxamide group was developed for the discrimination and detection of Cd2+ and CN− ions. This chemosensor exhibited turn-on fluorescence emission for Cd2+, with the detection limits significantly lower than the World Health Organization guidelines. The sensor’s mechanism was supported by various spectroscopic analyses and was successfully applied for detecting Cd2+ in live cells and zebrafish larvae (P. Ravichandiran et al., 2020).
Nucleic Acid Interaction and Photoluminescent Properties
Novel furan-carboxamide-based compounds have been synthesized and characterized for their nucleic acid interaction and photoluminescent properties. These compounds exhibit potential for DNA binding through intercalation, as suggested by intrinsic binding constant values. Their photoluminescent properties have been explored, revealing broad emission spectra in the visible region, indicating potential applications in bio-imaging and molecular labeling (M. Sennappan et al., 2019).
Antimicrobial Activities
Functionalized furan-carboxamide derivatives have been synthesized and evaluated for their antimicrobial activities against clinically isolated drug-resistant bacteria. The synthesized compounds demonstrated effective activity against various bacterial strains, with specific molecules showing the most potent effects. Computational docking studies and molecular interaction stability analyses validated the antimicrobial efficacy of these compounds (A. Siddiqa et al., 2022).
Propiedades
IUPAC Name |
N-[2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O3/c15-11-5-3-10(4-6-11)8-17-18-13(19)9-16-14(20)12-2-1-7-21-12/h1-8H,9H2,(H,16,20)(H,18,19)/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOKFHQLGIUMDQ-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazol-3-yl}sulfonyl)-4-(2-fluorophenyl)piperazine](/img/structure/B2466107.png)
![4H-1-Benzopyran-4-one, 6-fluoro-3-(3-fluorophenyl)-2-[(1R)-1-(phenylmethoxy)ethyl]-](/img/structure/B2466108.png)

![N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2466110.png)



![3-(((4-Methylpyridin-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2466121.png)

![N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2466124.png)
